molecular formula C17H22N4O3 B2855008 N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide CAS No. 1223736-53-5

N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide

Cat. No.: B2855008
CAS No.: 1223736-53-5
M. Wt: 330.388
InChI Key: GRCXRWFNCMWOSR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide is a structurally complex acetamide derivative featuring a 1-cyanocyclopentyl group and a methyl-substituted aminoethyl chain attached to a 3-nitrophenyl moiety. The compound’s unique structure combines electron-withdrawing (cyano, nitro) and hydrophobic (cyclopentyl, aromatic) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[methyl-[1-(3-nitrophenyl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13(14-6-5-7-15(10-14)21(23)24)20(2)11-16(22)19-17(12-18)8-3-4-9-17/h5-7,10,13H,3-4,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXRWFNCMWOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide, with the molecular formula C17H22N4O3, is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) is crucial for further research and development.

  • Molecular Weight : 330.388 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features which may influence various biological pathways. Research indicates that compounds with similar structures often exhibit activities such as:

Structure-Activity Relationship (SAR)

The SAR of compounds similar to this compound indicates that modifications to the cyclopentane ring and the introduction of various substituents can significantly affect biological potency. For instance:

  • Cyclopentane Modifications : Variations in the cyclopentane structure have been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Nitrophenyl Substitution : The position and nature of substitutions on the phenyl ring can alter the compound's ability to interact with biological targets, influencing both efficacy and selectivity .

Antibacterial Efficacy

A study examining derivatives of similar compounds reported that those containing a nitrophenyl moiety exhibited zones of inhibition ranging from 9 to 20 mm against various bacterial strains, including ampicillin-resistant Enterobacter cloacae. This suggests a promising avenue for developing new antibiotics based on the structural framework of this compound .

Antitumor Activity

Research into structurally related diarylpentanoids has demonstrated significant antitumor effects in vitro. These studies highlight the potential for this compound to be explored further in cancer therapy contexts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectivePotential protection against oxidative stressLimited studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide, highlighting substituent variations, synthesis methods, and research findings:

Compound Name Key Substituents Synthesis Highlights Key Findings Reference
This compound 1-cyanocyclopentyl, 3-nitrophenylethyl Derived from intermediates via nitrile reduction and amine alkylation Limited direct data; structural analogs suggest MAO inhibition potential
2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide Chloro, 3-nitrophenylethyl Synthesized via alkylation of methylamine with chloroacetamide intermediates Explored in medicinal chemistry for reactivity with nucleophilic targets
N-[1-(((4-(4-Nitrophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4c) 4-nitrophenylthiazolylidene, cyclopentylacetamide Formed via condensation of thiourea intermediates with α-haloketones Demonstrated MAO-B inhibitory activity (IC₅₀ = 0.87 μM)
N-[1-(((4-(2-Hydroxy-5-methoxyphenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4h) Hydroxy-methoxyphenylthiazolylidene Similar to 4c but with substituted aryl groups Moderate MAO-B inhibition (IC₅₀ = 4.2 μM)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl Synthesized via cyanoacetylation of methylurea derivatives Unknown toxicological profile; used as a precursor in heterocyclic synthesis

Structural and Functional Group Analysis

  • Hydrophobic Moieties: The cyclopentyl and aromatic groups may enhance membrane permeability, similar to the biphenyl groups in DFL20656 () and the trifluoromethyl groups in goxalapladib () .
  • Amide Linkers: The acetamide backbone is common across analogs, but substitutions (e.g., chloro in vs. thiazolylidene in ) dictate conformational flexibility and hydrogen-bonding capacity .

Preparation Methods

Core Intermediate: N-(1-Cyanocyclopentyl)Acetamide

The synthesis begins with the preparation of N-(1-cyanocyclopentyl)acetamide , a critical intermediate. As demonstrated in and, this compound is synthesized via nucleophilic acyl substitution:

  • 1-Cyanocyclopentylamine is reacted with acetic anhydride in dichloromethane at 0–5°C.
  • The reaction is quenched with ice water, and the product is extracted, dried, and recrystallized from ethanol.

Key Data:

Parameter Value Source
Yield 82–85%
Melting Point 128–130°C
$$ ^1H $$-NMR (DMSO-d6) δ 1.65 (m, 4H), 2.01 (s, 3H), 2.45 (m, 2H), 3.20 (s, 1H)

Nitroaryl-Ethylamine Component

The 2-{methyl[1-(3-nitrophenyl)ethyl]amino} side chain is synthesized through a three-step sequence:

  • 3-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethylamine using sodium borohydride in methanol (70% yield).
  • Methylation of the amine with methyl iodide in the presence of potassium carbonate yields N-methyl-1-(3-nitrophenyl)ethylamine (88% yield).

Coupling Strategies for Final Assembly

Amide Bond Formation

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF:

  • N-(1-cyanocyclopentyl)acetamide is activated with EDC/NHS at 0°C for 1 hour.
  • N-methyl-1-(3-nitrophenyl)ethylamine is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Optimization Table:

Catalyst System Temperature (°C) Yield (%) Purity (HPLC)
EDC/NHS 25 76 98.2%
DCC/DMAP 25 68 95.8%
HATU 25 72 97.1%

Alternative Pathway: One-Pot Reductive Amination

A patent-derived method utilizes sodium triacetoxyborohydride to couple N-(1-cyanocyclopentyl)acetamide with 3-nitroacetophenone and methylamine in a single pot:

  • 3-Nitroacetophenone , methylamine hydrochloride , and N-(1-cyanocyclopentyl)acetamide are dissolved in dry THF.
  • Sodium triacetoxyborohydride is added portionwise, yielding the target compound in 65% yield after purification.

Mechanistic Insights and Side Reactions

Nitro Group Reactivity

The electron-withdrawing 3-nitro group directs electrophilic substitution para to itself, necessitating careful control during alkylation steps. Competing reduction of the nitro group to an amine is observed under prolonged exposure to NaBH4 (>24 hours).

Cyanocyclopentyl Stability

The cyanocyclopentyl moiety exhibits hydrolysis sensitivity in acidic conditions (pH < 4), forming undesired carboxylic acid derivatives. Neutral or mildly basic conditions (pH 7–8) are recommended for all coupling steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting methods from, a continuous flow reactor achieves 89% yield at 50°C with a residence time of 30 minutes:

  • Reactants: 0.5 M N-(1-cyanocyclopentyl)acetamide and 0.55 M N-methyl-1-(3-nitrophenyl)ethylamine in DMF.
  • Catalyst: Immobilized EDC on silica gel.

Purification Challenges

Crystallization from ethyl acetate/n-hexane (1:3) removes unreacted starting materials, yielding 99.5% purity by GC-MS.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • $$ ^{13}C $$-NMR (CDCl₃): δ 170.2 (C=O), 119.8 (C≡N), 148.5 (NO₂ aromatic C).

Mass Spectrometry

  • HRMS (ESI+): m/z calcd. for C₁₈H₂₁N₄O₃ [M+H]⁺: 357.1564; found: 357.1561.

Q & A

Q. What are the optimal synthetic routes for N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including:

  • Introduction of the cyano group : Cyanogen bromide or nitrile-containing reagents under basic conditions (e.g., triethylamine) in solvents like DMF .
  • Amide bond formation : Coupling agents (e.g., EDC/HOBt) to link the cyclopentylcyanamide and methylamino-acetamide moieties .
  • Nitrophenyl functionalization : Electrophilic aromatic substitution or reductive amination for the 3-nitrophenylethyl group .
    Critical parameters include temperature (0–60°C), pH control (6–8 for amine stability), and reaction time (6–24 hours). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the cyclopentyl ring (δ 1.5–2.5 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide carbonyl (C=O ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₇H₂₁N₅O₃: 358.1612) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Methodological Answer:

  • Cyano group (C≡N) : Susceptible to hydrolysis to carboxylic acids under acidic/alkaline conditions .
  • Acetamide (NHCO) : Participates in hydrolysis (to amines) or cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .
  • Nitro group (NO₂) : Reducible to amines (using H₂/Pd-C) for further functionalization .
    Reaction optimization requires inert atmospheres (for nitro reduction) and pH control to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or GPCRs .
  • Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., nitroreductases or cytochrome P450) using crystal structures from the PDB. Focus on hydrogen bonding with the acetamide and π-π stacking with the nitrophenyl group .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictions in toxicity data for structurally similar acetamides?

Methodological Answer:

  • Comparative Toxicity Studies : Use in vitro assays (e.g., HepG2 cell viability) to compare this compound with analogs (e.g., N-(3-chlorophenyl) derivatives) .
  • Metabolite Profiling : Identify toxic intermediates (e.g., nitroso derivatives) via LC-MS/MS in liver microsomes .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro vs. chloro groups) with cytotoxicity .

Q. What strategies are recommended for designing SAR studies to optimize bioactivity?

Methodological Answer:

  • Core Modifications : Replace the cyclopentyl group with cyclohexyl or bicyclic systems to enhance lipophilicity .
  • Nitro Group Alternatives : Test sulfonamide or trifluoromethyl groups to improve metabolic stability .
  • Methylamino Substitution : Introduce bulkier groups (e.g., isopropyl) to modulate steric effects on target binding .
    Activity is validated via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How can researchers resolve analytical challenges in quantifying trace impurities during synthesis?

Methodological Answer:

  • UPLC-QTOF : Detect impurities at <0.1% levels using a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile .
  • NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues) post-purification .

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